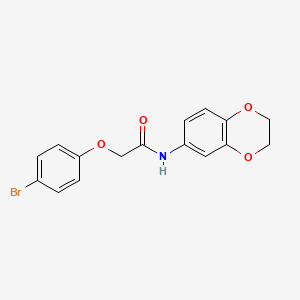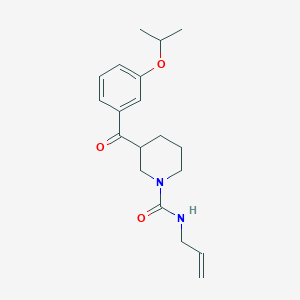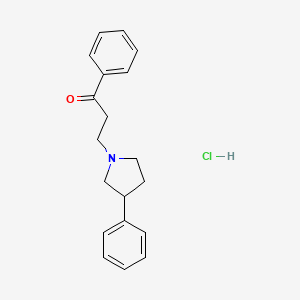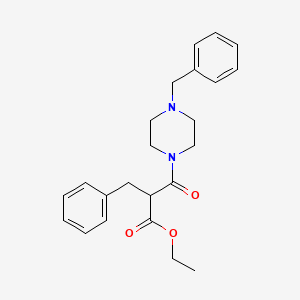![molecular formula C20H21FN2O2 B4997338 N-{2-(4-fluorophenyl)-1-[(propylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4997338.png)
N-{2-(4-fluorophenyl)-1-[(propylamino)carbonyl]vinyl}-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-(4-fluorophenyl)-1-[(propylamino)carbonyl]vinyl}-4-methylbenzamide, commonly known as FPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. FPEB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and cognitive function.
作用机制
FPEB acts as a positive allosteric modulator of N-{2-(4-fluorophenyl)-1-[(propylamino)carbonyl]vinyl}-4-methylbenzamide, which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and cognitive function. By binding to a specific site on this compound, FPEB enhances the receptor's response to glutamate, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
FPEB has been shown to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders. It has also been found to have anxiolytic and antidepressant effects. However, the exact biochemical and physiological effects of FPEB are still being studied, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
实验室实验的优点和局限性
One of the advantages of FPEB is its specificity for N-{2-(4-fluorophenyl)-1-[(propylamino)carbonyl]vinyl}-4-methylbenzamide, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, FPEB has several limitations for lab experiments, including its high cost and limited availability. In addition, FPEB has a short half-life, which makes it difficult to use in long-term studies.
未来方向
There are several future directions for research on FPEB. One area of focus is the development of more potent and selective N-{2-(4-fluorophenyl)-1-[(propylamino)carbonyl]vinyl}-4-methylbenzamide positive allosteric modulators that can be used for therapeutic purposes. Another area of focus is the investigation of the potential applications of FPEB in the treatment of mood disorders, such as anxiety and depression. Additionally, more research is needed to fully understand the biochemical and physiological effects of FPEB and its mechanism of action.
合成方法
The synthesis of FPEB involves a multi-step process that starts with the reaction between 4-fluorobenzaldehyde and propylamine to form 2-(4-fluorophenyl)propylamine. The resulting compound is then reacted with acetyl chloride to form N-acetyl-2-(4-fluorophenyl)propylamine, which is subsequently reacted with 4-methylbenzoyl chloride to form N-{2-(4-fluorophenyl)-1-[(propylamino)carbonyl]vinyl}-4-methylbenzamide. The final product is obtained through purification by column chromatography.
科学研究应用
FPEB has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. FPEB has also been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
属性
IUPAC Name |
N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(propylamino)prop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-3-12-22-20(25)18(13-15-6-10-17(21)11-7-15)23-19(24)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,22,25)(H,23,24)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRLSERXSIPZOG-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4997274.png)

![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4997297.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4997310.png)
![N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4997316.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4997346.png)



![3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997354.png)
